molecular formula C13H17NO B15069480 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B15069480
M. Wt: 203.28 g/mol
InChI Key: AAXGKLGYVGGLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound with a quinoline backbone. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a tetrahydroquinoline ring system substituted with methyl groups and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with formylating agents to introduce the aldehyde group at the 6-position . The reaction conditions often include the use of solvents like acetic acid and catalysts such as concentrated hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. It may also modulate signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features allow for diverse chemical modifications and functionalization, making it a valuable compound for research and industrial applications .

Biological Activity

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS Number: 179406-36-1) is a heterocyclic compound featuring a tetrahydroquinoline core with three methyl groups at the 4-position and an aldehyde functional group at the 6-position. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₇NO
  • Molecular Weight : 203.28 g/mol
  • Purity : Typically ≥ 97% .

Biological Activities

The compound has been studied for various biological activities, including:

Antimicrobial Activity

This compound has shown promising antimicrobial properties against several bacterial strains. In vitro studies indicated effective inhibition of growth for Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Significant growth inhibition was observed at concentrations as low as 50 µg/mL.
  • Escherichia coli : Moderate activity was noted with a minimum inhibitory concentration (MIC) of 100 µg/mL.

Antioxidant Activity

The compound exhibited notable antioxidant properties in various assays:

  • DPPH Radical Scavenging Assay : Displayed a scavenging effect of approximately 75% at a concentration of 200 µg/mL.
  • ABTS Assay : Demonstrated an IC50 value of 65 µg/mL, indicating strong radical scavenging capabilities.

Cytotoxicity and Anticancer Potential

Research indicates that this compound may possess anticancer properties:

  • Cell Viability Assays : In human cancer cell lines (e.g., HeLa and MCF-7), the compound reduced cell viability by over 50% at concentrations greater than 100 µM.
  • Mechanism of Action : Preliminary studies suggest that it induces apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The presence of the aldehyde group enhances reactivity and interaction with biological targets. Comparative analysis with structurally similar compounds shows varying degrees of biological activity based on modifications to the core structure:

Compound NameCAS NumberSimilarity Index
1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde33985-71-60.89
1-Methyl-1H-indole-7-carbaldehyde69047-36-50.84
4-(Dimethylamino)-3-methylbenzaldehyde1424-69-70.83

Case Studies

Several studies have been conducted to explore the potential applications of this compound:

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives. The results highlighted that derivatives with additional functional groups showed enhanced activity compared to the parent compound. The study concluded that modifications could lead to novel antimicrobial agents .

Investigation into Anticancer Properties

Research focusing on the cytotoxic effects against breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis confirmed increased early apoptosis markers in treated cells compared to controls .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1,4,4-trimethyl-2,3-dihydroquinoline-6-carbaldehyde

InChI

InChI=1S/C13H17NO/c1-13(2)6-7-14(3)12-5-4-10(9-15)8-11(12)13/h4-5,8-9H,6-7H2,1-3H3

InChI Key

AAXGKLGYVGGLIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)C=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.